2-Methyl-4-phenylsulfanylquinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenylsulfanylquinoline;hydrochloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve the use of aniline derivatives, glycerol, and sulfuric acid under reflux conditions.
Industrial Production Methods: Industrial production of quinoline derivatives, including 2-Methyl-4-phenylsulfanylquinoline;hydrochloride, often employs catalytic processes to enhance yield and efficiency. For instance, visible-light-mediated aerobic dehydrogenation reactions using titanium dioxide catalysts have been explored for their environmental friendliness and operational simplicity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-phenylsulfanylquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylsulfanylquinoline;hydrochloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenylsulfanyl group can interact with proteins, inhibiting their function. These interactions lead to the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Methylquinoline: Shares the quinoline core but lacks the phenylsulfanyl group.
4-Phenylquinoline: Similar structure but without the methyl group at the 2-position.
2-Phenylsulfanylquinoline: Lacks the methyl group at the 2-position.
Uniqueness: 2-Methyl-4-phenylsulfanylquinoline;hydrochloride is unique due to the presence of both the methyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research .
Properties
CAS No. |
65246-06-2 |
---|---|
Molecular Formula |
C16H14ClNS |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
2-methyl-4-phenylsulfanylquinoline;hydrochloride |
InChI |
InChI=1S/C16H13NS.ClH/c1-12-11-16(18-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12;/h2-11H,1H3;1H |
InChI Key |
PDAXZYXVIOFMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.